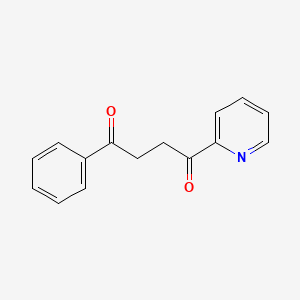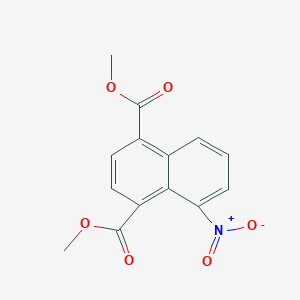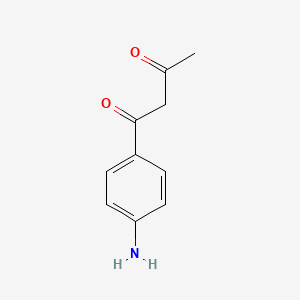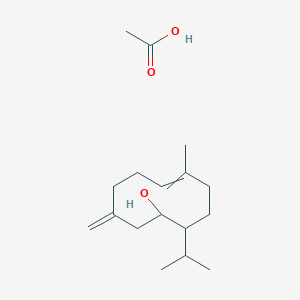methanone CAS No. 64918-20-3](/img/structure/B14490544.png)
[2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is a complex organic compound that features a purine base, a thiomorpholine ring, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone typically involves multiple steps. One common approach is to start with the chlorination of a purine derivative, followed by the introduction of the thiomorpholine ring through nucleophilic substitution. The final step involves the attachment of the phenyl group via a carbonylation reaction. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted purine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its purine base makes it a potential candidate for studying nucleotide analogs and their effects on DNA and RNA synthesis.
Medicine
In medicinal chemistry, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is investigated for its potential as an antiviral or anticancer agent. Its ability to interact with nucleic acids and proteins makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone involves its interaction with molecular targets such as enzymes and nucleic acids. The purine base can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. Additionally, the thiomorpholine ring can interact with protein active sites, potentially inhibiting enzyme activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2-(6-Chloro-9H-purin-9-yl)ethylmethanone
- 2-(6-Chloro-9H-purin-9-yl)methylmethanone
- 2-(6-Chloro-9H-purin-9-yl)propylmethanone
Uniqueness
Compared to similar compounds, 2-(6-Chloro-9H-purin-9-yl)thiomorpholin-4-ylmethanone is unique due to the presence of the thiomorpholine ring. This ring structure can enhance the compound’s stability and reactivity, making it more versatile in various applications. Additionally, the combination of the purine base and the phenyl group provides a unique scaffold for the development of new molecules with diverse functionalities.
特性
CAS番号 |
64918-20-3 |
|---|---|
分子式 |
C16H14ClN5OS |
分子量 |
359.8 g/mol |
IUPAC名 |
[2-(6-chloropurin-9-yl)thiomorpholin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C16H14ClN5OS/c17-14-13-15(19-9-18-14)22(10-20-13)12-8-21(6-7-24-12)16(23)11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2 |
InChIキー |
CYLUTDKXVPMKSK-UHFFFAOYSA-N |
正規SMILES |
C1CSC(CN1C(=O)C2=CC=CC=C2)N3C=NC4=C3N=CN=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


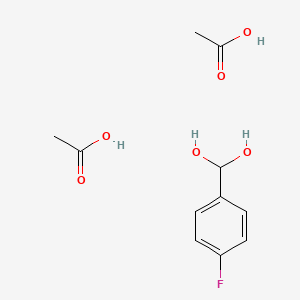
![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
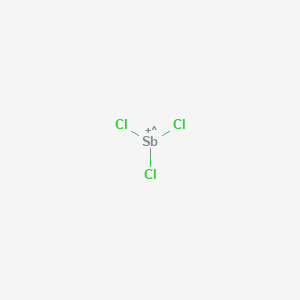
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)
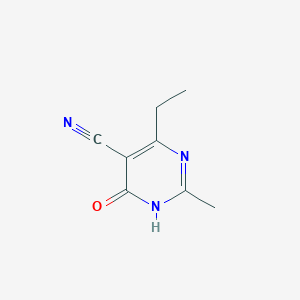

![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

